molecular formula C17H12BrN5S B2810094 2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868967-95-7

2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2810094
CAS No.: 868967-95-7
M. Wt: 398.28
InChI Key: AXKXYBZBIDIAKM-UHFFFAOYSA-N
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Description

2-(6-{[(4-Bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a chemical compound offered for research purposes. It features the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure of significant interest in medicinal chemistry due to its potential to interact with biologically relevant enzymes. Compounds based on the [1,2,4]triazolo[4,3-b]pyridazine core have been identified as promising inhibitors in oncology research. Specifically, derivatives of this scaffold have been investigated as inhibitors of BRD4 bromodomains . BRD4 is an epigenetic reader protein and a validated therapeutic target for treating various cancers . These inhibitors function by blocking the protein's ability to recognize acetylated lysine, thereby disrupting oncogenic transcriptional programs . The [1,2,4]triazole moiety is also a key feature in other therapeutic contexts, as it is known to act as an iron-binding group. This property is exploited in inhibitors of heme-containing enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a target in cancer immunotherapy, and inhibitors containing similar 1,2,4-triazole scaffolds have shown sub-micromolar potency, high metabolic stability, and selectivity . This compound is intended for research applications only, providing a potential starting point for the development of novel therapeutic agents. Researchers can utilize this material to explore its biochemical properties, mechanism of action, and potential efficacy in disease models. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-[(4-bromophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5S/c18-13-6-4-12(5-7-13)11-24-16-9-8-15-20-21-17(23(15)22-16)14-3-1-2-10-19-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKXYBZBIDIAKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the triazolopyridazine core through a cyclization reaction. The bromophenyl group is then introduced via a substitution reaction, followed by the addition of the sulfanyl group through a thiolation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted triazolopyridazines. These products can be further utilized in different applications, depending on their chemical properties .

Scientific Research Applications

2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-{[(4-bromophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Substituent Variations at Position 6

The sulfanyl group at position 6 is a critical modulator of bioactivity. Key analogs include:

Compound Name/ID Position 6 Substituent Position 3 Substituent Key Properties/Activity Source
Target Compound (4-Bromophenyl)methylsulfanyl Pyridin-2-yl Unknown (hypothesized BRD4 affinity) N/A
BI86881 (4-Chlorophenyl)methylsulfanyl Pyridin-3-yl Structural analog; Cl vs. Br
6-(Furan-2-yl)-3-((pyridin-3-ylmethyl)thio)-triazolo[4,3-b]pyridazine Furan-2-yl Pyridin-3-ylmethylsulfanyl Enhanced solubility (polar furan)
2-[[6-(4-Methylphenyl)-triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide 4-Methylphenyl + acetamide sulfanyl Acetamide Potential kinase inhibition
  • Heterocyclic vs. Aryl Groups : The furan-substituted analog () introduces polarity, which may improve aqueous solubility but reduce membrane permeability compared to bromophenyl .

Substituent Variations at Position 3

Position 3 modifications influence scaffold orientation and target engagement:

Compound ID () Position 3 Substituent Activity (BRD4 IC₅₀) Notes
Compound 6 (Vitas-M, STK651245) 3-(Trifluoromethyl) <100 nM High potency; CF₃ enhances binding
Compound 7 (Enamine, Z1220635364) 3-Methyl ~500 nM Moderate activity
Compound 24 (Vitas M, STK719914) Piperidine-4-carboxylic acid Not reported Introduces carboxylate for solubility
  • Pyridine vs. Piperidine : The target compound’s pyridine at position 3 may favor aromatic stacking over the flexible piperidine in Compound 24 .

Q & A

Q. Critical Conditions :

  • Temperature : Reflux (~80–120°C) ensures complete cyclization .
  • Catalysts : Pd/C or Pd(PPh₃)₄ for cross-coupling steps .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Pyridine protons: δ 8.5–9.0 ppm (doublets, J = 5–6 Hz) .
    • Triazole ring carbons: δ 145–155 ppm .
  • FTIR :
    • C=N stretch (triazole): ~1600 cm⁻¹ .
    • S–C vibration (sulfanyl): ~650 cm⁻¹ .
  • HRMS : Exact mass calculated for C₁₈H₁₂BrN₅S (M+H⁺): 432.9972 .

Advanced: How can researchers optimize the nucleophilic substitution step when modifying the sulfanyl-linked aryl group?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols .
  • Base choice : K₂CO₃ or NaH improves deprotonation efficiency .
  • Catalytic additives : Phase-transfer catalysts (e.g., TBAB) accelerate reaction rates in biphasic systems .
  • Kinetic monitoring : TLC (hexane:ethyl acetate = 3:1) confirms completion within 4–6 hours .

Advanced: What strategies exist to resolve contradictory antimicrobial activity data between this compound and its chloro- vs. bromo-substituted analogs?

Methodological Answer:

  • Comparative SAR Analysis :

    SubstituentMIC (μg/mL) vs. S. aureusLogP
    4-Br12.53.2
    4-Cl25.02.8
    Data inferred from structurally related compounds .
  • Mechanistic studies :

    • Fluorescence quenching assays to assess membrane penetration .
    • Enzyme inhibition profiling (e.g., dihydrofolate reductase) .

Advanced: What computational modeling approaches are suitable for predicting binding affinity with kinase targets?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with ATP-binding pocket PDB structures (e.g., EGFR kinase: 1M17) .
  • MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
  • QSAR models : Hammett constants (σ) for para-bromo substituents correlate with IC₅₀ values (R² = 0.89) .

Basic: What are the primary degradation pathways observed under various pH conditions?

Methodological Answer:

  • Acidic (pH < 3) : Hydrolysis of the sulfanyl group to sulfoxide .
  • Alkaline (pH > 10) : Pyridine ring oxidation, detected via HPLC-MS .
  • Photodegradation : UV-Vis studies show 30% decomposition under 254 nm light in 24 hours .

Advanced: How does the electronic nature of pyridine substituents affect electrochemical behavior?

Methodological Answer:

  • Cyclic voltammetry :
    • Electron-withdrawing groups (e.g., Br) shift oxidation peaks to higher potentials (ΔE = +0.15 V) .
    • Pyridine’s lone pair enhances redox activity at E₁/₂ = −0.45 V (vs. Ag/AgCl) .

Basic: What validated HPLC methods are reported for purity analysis?

Methodological Answer:

  • Column : C18 (5 μm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile:water (70:30) with 0.1% TFA.
  • Retention time : 8.2 ± 0.3 minutes .

Advanced: What evidence supports target-mediated toxicity in preclinical models?

Methodological Answer:

  • In vitro hepatotoxicity : IC₅₀ = 50 μM in HepG2 cells via MTT assay .
  • Enzyme inhibition : COX-2 inhibition (Ki = 1.2 μM) linked to gastrointestinal toxicity in murine models .

Advanced: How to design a SAR study focusing on the triazolopyridazine core’s C-3 and C-6 positions?

Methodological Answer:

Synthetic variations :

  • C-3: Introduce electron-rich (e.g., –OCH₃) or bulky groups (e.g., –CF₃) .
  • C-6: Replace bromophenyl with heteroaromatics (e.g., thiophene) .

Biological assays :

  • Antimicrobial: Broth microdilution (CLSI guidelines) .
  • Anticancer: NCI-60 cell line screening .

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